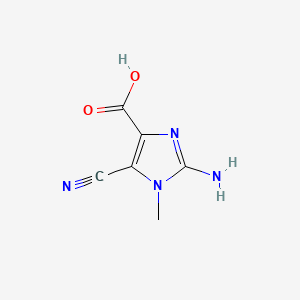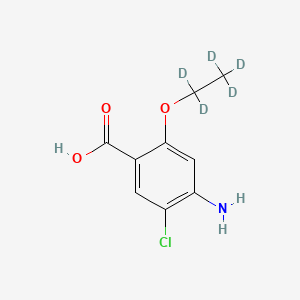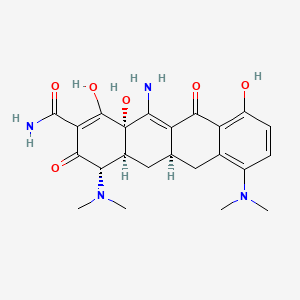
5-Amino-1-carboxymethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-carboxymethylpyrazole is a compound with the molecular formula C5H7N3O2 . Pyrazoles, including 5-aminopyrazoles, are considered privileged scaffolds in medicinal chemistry . They have been used in the synthesis of various biologically active moieties .
Synthesis Analysis
5-Aminopyrazoles have been extensively employed as useful synthons in designing and constructing a plethora of fused pyrazoloazines of potential synthetic and medicinal interest . They have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The compound has a molecular weight of 141.13.
Chemical Reactions Analysis
5-Amino-pyrazoles, including this compound, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the synthesis of poly-substituted heterocyclic compounds and fused heterocyclic compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles, including 5-Amino-1-carboxymethylpyrazole, are crucial in the synthesis of heterocyclic compounds. These compounds serve as versatile building blocks, enabling the construction of diverse heterocyclic scaffolds. The application spans the development of polysubstituted heterocyclic compounds, fused heterocyclic compounds, and pyrazolo[1,5-a]pyrimidines, demonstrating their wide-ranging utility in creating complex molecular architectures with potential biological activities. The versatility of 5-Amino-pyrazoles is further exemplified by their role in one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions, underscoring their importance in organic and medicinal chemistry (Shaabani et al., 2018), (Hafez et al., 2013).
Antitumor and Antimicrobial Activities
The chemical versatility of this compound extends to the synthesis of compounds with significant antitumor and antimicrobial activities. Derivatives synthesized from this compound have been evaluated in vitro against various human cancer cell lines, with some showing promising antitumor activities. This research opens avenues for the development of novel anticancer therapies based on pyrazole derivatives. Furthermore, the antimicrobial potential of these derivatives against pathogens presents an opportunity for new antibiotic agents, highlighting the dual therapeutic potential of compounds derived from this compound (Hafez et al., 2013), (Abdallah & Elgemeie, 2022).
Carbonic Anhydrase Inhibition
Research into pyrazole carboxylic acid derivatives, including those related to this compound, has identified new carbonic anhydrase inhibitors. These compounds exhibit potent inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential therapeutic applications in treating conditions like glaucoma. The specificity and potency of these inhibitors underscore the therapeutic relevance of 5-Amino-pyrazoles in designing new drugs for managing diseases associated with carbonic anhydrase activity (Bülbül et al., 2008).
Fluorescent Sensing and Detection
The application of this compound derivatives in the development of fluorescent sensors for anion detection, particularly fluoride, demonstrates the compound's utility in analytical chemistry. These sensors exhibit high selectivity and sensitivity for fluoride ions, facilitating their detection in various media. The ability to detect fluoride ions through changes in fluorescence emission spectra highlights the potential of 5-Amino-pyrazole derivatives in environmental monitoring and public health (Yang et al., 2011).
Mechanism of Action
Target of Action
5-Amino-1-carboxymethylpyrazole is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . BTK represents a major therapeutic target for B-cell-driven malignancies .
Mode of Action
The compound interacts with its target, BTK, by binding to it and inhibiting its activity . This interaction results in the modulation of the BTK’s function, which is crucial in the signaling pathways of B-cell development and activation .
Biochemical Pathways
The inhibition of BTK by this compound affects the B-cell receptor signaling pathway . This pathway plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, the compound disrupts this pathway, leading to the suppression of B-cell mediated immune responses .
Result of Action
The primary result of this compound’s action is the inhibition of BTK, leading to the suppression of B-cell mediated immune responses . This can result in the reduction of B-cell-driven malignancies, making it a potential therapeutic agent for such conditions .
Safety and Hazards
Future Directions
The future directions in the research of 5-Amino-1-carboxymethylpyrazole and similar compounds could involve further exploration of their synthesis methods and their potential biological activities . The recent approval of Pirtobrutinib, a 5-aminopyrazole-based compound, for anticancer/anti-inflammatory applications demonstrates the potential therapeutic value of this scaffold .
Biochemical Analysis
Biochemical Properties
5-Amino-1-carboxymethylpyrazole has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a novel pan-FGFR covalent inhibitor targeting both wild-type and the gatekeeper mutants . This suggests that this compound plays a significant role in biochemical reactions, particularly in the context of cancer research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to enhance the synthesis of the GLUT4 receptor and increase metabolic inefficiency, resulting in greater energy burn .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to irreversibly bind to FGFR1, demonstrating its role in enzyme inhibition . Moreover, it has been associated with changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to change in laboratory settings. Specific information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been reported to ameliorate muscular function, cardiac disease, and Duchenne muscular dystrophy (DMD) in animal models by replenishing NAD+ levels via NNMT inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways. Specific information on the metabolic pathways that the product is involved in, including any enzymes or cofactors that it interacts with, is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial aspects of its function. Specific information on how the product is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function. Specific information on the subcellular localization of the product and any effects on its activity or function is currently limited .
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-2-7-8(4)3-5(9)10/h1-2H,3,6H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGNFPJNGTWWAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668483 |
Source


|
| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144991-25-3 |
Source


|
| Record name | (5-Amino-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)








![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)


